Home > Products > Screening Compounds P107997 > PROTAC BET-binding moiety 1
PROTAC BET-binding moiety 1 -

PROTAC BET-binding moiety 1

Catalog Number: EVT-2693174
CAS Number:
Molecular Formula: C25H25N7O4
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BET-binding moiety 1 is a compound designed as a part of the proteolysis-targeting chimera technology, which focuses on targeted protein degradation. This compound specifically binds to bromodomain and extraterminal domain proteins, which are implicated in various cancers and other diseases. The development of PROTACs has emerged as a promising strategy in drug discovery, enabling the selective degradation of target proteins rather than merely inhibiting their activity.

Source

The compound's development is rooted in extensive research into small molecule inhibitors and their interactions with bromodomains, particularly the bromodomain and extraterminal domain family of proteins. Studies have shown that PROTACs can effectively induce the degradation of these proteins, offering a novel therapeutic approach to diseases characterized by dysregulated protein levels.

Classification

PROTAC BET-binding moiety 1 falls under the classification of bifunctional small molecules that serve dual roles: one moiety binds to the target protein while the other recruits an E3 ubiquitin ligase to facilitate degradation. This class of compounds is characterized by their ability to hijack the ubiquitin-proteasome system for therapeutic purposes.

Synthesis Analysis

Methods

The synthesis of PROTAC BET-binding moiety 1 involves several key steps:

  1. Design: The initial design is based on known inhibitors of bromodomain proteins, such as JQ1, which serves as a scaffold for modification.
  2. Chemical Modification: The compound is synthesized through a series of chemical reactions that introduce specific functional groups to enhance binding affinity and selectivity for bromodomains.
  3. Linker Optimization: A critical aspect of PROTAC synthesis is the linker that connects the target-binding moiety to the E3 ligase-binding moiety. This linker must be optimized for length and flexibility to ensure effective interaction with both binding sites.

Technical Details

The synthesis typically employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing coupling reactions between carboxylic acids and amines or other functional groups to form the desired heterobifunctional molecule.

Molecular Structure Analysis

Structure

The molecular structure of PROTAC BET-binding moiety 1 includes:

  • Target-binding moiety: Derived from JQ1 or similar compounds that exhibit high affinity for bromodomains.
  • Linker: A flexible linker that connects the target-binding moiety to the E3 ligase-binding domain.
  • E3 ligase-binding moiety: Typically derived from known ligands that interact with E3 ligases such as cereblon or von Hippel-Lindau.

Data

The specific molecular formula and weight can vary based on modifications made during synthesis, but generally, they maintain properties conducive to cellular permeability and stability.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing PROTAC BET-binding moiety 1 include:

  1. Coupling Reactions: These involve forming amide bonds between the target-binding and E3 ligase-binding components.
  2. Functional Group Modifications: Reactions that introduce or modify functional groups to enhance binding characteristics, such as methylation or halogenation.
  3. Purification Processes: Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate the desired compound from by-products.

Technical Details

Each reaction step requires careful control of conditions (temperature, solvent choice, concentration) to maximize yield and purity.

Mechanism of Action

Process

PROTAC BET-binding moiety 1 operates through a unique mechanism:

  1. Binding: The compound binds simultaneously to its target protein (a bromodomain) and an E3 ligase.
  2. Formation of Ternary Complex: This dual binding forms a ternary complex that facilitates ubiquitination of the target protein.
  3. Degradation via Ubiquitin-Proteasome System: The ubiquitinated protein is recognized by the proteasome and subsequently degraded, leading to reduced levels of the target protein within the cell.

Data

Studies have demonstrated that PROTACs can achieve significant reductions in target protein levels with prolonged effects compared to traditional inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in organic solvents; aqueous solubility may vary based on structural modifications.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature; thus, careful formulation is essential.

Chemical Properties

  • Reactivity: The presence of reactive functional groups allows for specific interactions with biological targets.
  • Binding Affinity: High binding affinity for bromodomains is crucial for effective degradation; this property is often quantified using techniques like surface plasmon resonance or isothermal titration calorimetry.
Applications

Scientific Uses

PROTAC BET-binding moiety 1 has several applications in scientific research:

  • Cancer Research: Targeting bromodomain proteins involved in oncogenic signaling pathways offers potential therapeutic avenues for cancer treatment.
  • Target Validation: PROTACs serve as valuable tools for validating biological targets identified in phenotypic screens .
  • Drug Development: As a novel class of therapeutics, PROTACs are being explored in clinical trials for various diseases characterized by abnormal protein levels .
Molecular Design & Synthesis of PROTAC BET-Binding Moiety 1

Rational Design Principles for BET-Targeting PROTACs

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibitors to event-driven catalytic degraders. The heterobifunctional architecture of BET-targeting PROTACs integrates: (i) a BET protein-binding ligand, (ii) an E3 ubiquitin ligase recruiter, and (iii) a synthetic linker tethering these domains [2] [7]. This design hijacks the ubiquitin-proteasome system (UPS), wherein the PROTAC facilitates ternary complex formation between a BET protein (BRD2, BRD3, BRD4, or BRDT) and an E3 ligase. Subsequent polyubiquitination tags the BET protein for proteasomal destruction [3] [7].

The selection of BET proteins as targets stems from their roles as epigenetic "readers" of acetylated histone marks. BRD4, in particular, drives oncogenic transcription in cancers by recruiting transcriptional machinery to super-enhancers [4]. PROTACs overcome limitations of traditional BET inhibitors (e.g., JQ1) by catalytically eliminating the entire protein, thereby suppressing both enzymatic and scaffolding functions [4] [7]. PROTAC BET-binding moiety 1 (CAS 2093387-77-8) serves as a synthetic intermediate optimized for integration into such degraders, enabling potent and sustained degradation of BET targets [1] [6].

Structural Optimization of the BET-Binding Moiety

PROTAC BET-binding moiety 1 (molecular formula: C₂₅H₂₅N₇O₄; MW 487.51 g/mol) features a triazolo-diazepine scaffold critical for high-affinity BET bromodomain engagement [1] [6]. Key structural modifications enhance target selectivity and binding kinetics:

  • Triazolo-diazepine Core: Mimics acetylated lysine residues, competitively occupying the conserved acetyl-lysine binding pocket in BET bromodomains [4].
  • Methyl-oxazole Extension: Enhances hydrophobic interactions with the ZA loop of BRD4’s first bromodomain (BD1), contributing to selective affinity [4] [6].
  • Cyclopropyl Group: Introduces conformational rigidity, reducing entropy loss upon binding and improving binding kinetics [1].

Table 1: Structural Features of PROTAC BET-Binding Moiety 1

Structural RegionChemical GroupRole in BET Binding
Core ScaffoldTriazolo-diazepineMimics acetyl-lysine; occupies histone binding site
Left-Hand SubstituentMethyl-oxazoleHydrophobic interactions with ZA loop (BD1)
Right-Hand SubstituentCyclopropylConformational rigidity; enhanced binding kinetics
Solubility ModifierCarboxylic acidFacilitates synthetic derivatization for linker attachment

Optimization focused on balancing affinity (Kd ~100–300 nM for BRD4 bromodomains) with synthetic flexibility for linker conjugation, typically via the carboxylic acid group [1] [6].

Linker Chemistry and Its Impact on Ternary Complex Formation

The linker’s length, composition, and attachment chemistry critically influence PROTAC efficacy by modulating ternary complex stability and ubiquitination efficiency. PROTAC BET-binding moiety 1 is functionalized at its carboxylic acid terminus for linker conjugation, typically via amide coupling [1] [6]. Key linker design principles include:

  • Length Optimization: Empirical studies show linkers spanning 10–15 Å optimally position E3 ligases relative to the BET protein. For VHL-recruiting PROTACs, polyethylene glycol (PEG) chains with 3–4 units (e.g., in PROTAC MZ1) maximize degradation efficiency [4].
  • Rigidity-Flexibility Balance: Flexible PEG spacers accommodate conformational shifts during ternary complex assembly, while aromatic segments may enhance proteolytic resistance [4] [8].
  • Attachment Site Geometry: Linker connection at solvent-exposed regions (e.g., the ester group of JQ1 derivatives) minimizes steric interference with BET binding [4].

Table 2: Impact of Linker Design on BET Degradation Efficiency

Linker TypeLength (Atoms)Degradation Efficiency (BRD4 DC₅₀)Key Observation
PEG₃ (e.g., MZ1)1410 nMOptimal BRD4 selectivity
PEG₄1850 nMReduced potency vs. PEG₃
Aliphatic12>100 nMPoor solubility; aggregation

Improper linker length or chemistry exacerbates the "hook effect," where high PROTAC concentrations dissociate the ternary complex into binary pairs, reducing degradation [7]. Neocontacts between BET proteins and E3 ligases (e.g., VHL-BRD4 interfacial interactions in MZ1) stabilize the complex and mitigate this effect [4] [7].

E3 Ligase Recruitment Strategies in PROTAC Architecture

E3 ligase selection dictates tissue specificity, degradation kinetics, and substrate selectivity. PROTACs incorporating BET-binding moiety 1 predominantly recruit two E3 ligases:

Cereblon (CRBN) Recruitment

  • Ligand: Thalidomide derivatives (e.g., pomalidomide)
  • Advantages: Enhanced brain penetrance; compatibility with oral dosing [2] [7].
  • Mechanism: CRBN-PROTAC-BET complex ubiquitinates BET proteins via CUL4-RBX1-DDB1-CRBN machinery [2] [9].

Von Hippel-Lindau (VHL) Recruitment

  • Ligand: Hydroxyproline-based VHL-1 (Kd = 185 nM) [4]
  • Advantages: Enables selective BRD4 degradation over BRD2/3 due to neocontacts in ternary complexes [4].
  • Mechanism: Oxygen-dependent degradation domain mimics recruit Elongin B/C-CUL2-RBX1 complex [3] [4].

Table 3: E3 Ligase Systems Used with BET-Binding Moiety 1

E3 LigaseRecruiting LigandTernary Complex StabilityTarget Selectivity
CRBNPomalidomideModerate (Kd ~1–5 µM)Pan-BET
VHLVH032 derivativesHigh (Kd <500 nM)BRD4 > BRD2/3

The covalent tethering of these ligands to the linker requires solvent-exposed functional groups (e.g., VHL ligand’s terminal amine) to avoid occluding E3 binding interfaces [4] [8]. Recent advances exploit click chemistry (e.g., CuAAC or tetrazine ligation) for rapid PROTAC assembly, enabling modular screening of E3 ligands [8].

This synthesis of molecular design principles underscores PROTAC BET-binding moiety 1 as a versatile warhead for next-generation epigenetic degraders, with linker and E3 ligand innovations driving spatial control over protein degradation.

Properties

Product Name

PROTAC BET-binding moiety 1

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid

Molecular Formula

C25H25N7O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29)

InChI Key

DSICVZUZCUHARI-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O

Solubility

not available

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.